3-Methylbenzoyl chloride

Catalog No.
S536440
CAS No.
1711-06-4
M.F
C8H7ClO
M. Wt
154.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbenzoyl chloride

CAS Number

1711-06-4

Product Name

3-Methylbenzoyl chloride

IUPAC Name

3-methylbenzoyl chloride

Molecular Formula

C8H7ClO

Molecular Weight

154.59 g/mol

InChI

InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3

InChI Key

YHOYYHYBFSYOSQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)Cl

solubility

Soluble in DMSO

Synonyms

m-Toluoyl chloride

Canonical SMILES

CC1=CC(=CC=C1)C(=O)Cl

The exact mass of the compound 3-Methylbenzoyl chloride is 154.0185 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97207. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3-Methylbenzoyl chloride (CAS 1711-06-4), also known as m-toluoyl chloride, is a highly reactive aromatic acyl halide utilized extensively as an acylating agent in organic synthesis, pharmaceutical manufacturing, and agrochemical production. Characterized by a molecular weight of 154.59 g/mol and a density of 1.17 g/cm³, this moisture-sensitive liquid serves as the critical electrophilic precursor for synthesizing m-toluamide derivatives, most notably the insect repellent N,N-diethyl-m-toluamide (DEET) [1]. Unlike its free acid counterpart, 3-methylbenzoyl chloride is pre-activated for immediate nucleophilic acyl substitution, making it a high-throughput raw material for industrial amidation and esterification workflows that require high atom economy and mild reaction conditions [2].

In procurement and process design, 3-methylbenzoyl chloride cannot be generically substituted with its ortho (2-methyl) or para (4-methyl) isomers, nor with unsubstituted benzoyl chloride. The position of the methyl group fundamentally dictates both the reaction kinetics and the biological efficacy of the downstream products. The ortho-isomer suffers from severe steric hindrance that retards nucleophilic attack, while the para-isomer exhibits a strong resonance electron-donating effect that reduces carbonyl electrophilicity [1]. Furthermore, in applications such as DEET manufacturing, the meta-substitution pattern is strictly required for proper binding to target olfactory receptors; substituting with other isomers yields products with drastically reduced or negligible repellent efficacy[2].

Carbonyl Electrophilicity and Reaction Kinetics vs. Para-Isomer

Based on linear free-energy relationships (Hammett equation), the reactivity of substituted benzoyl chlorides is dictated by the substituent's electronic effect. The para-methyl group in 4-methylbenzoyl chloride strongly donates electron density via resonance (σ_p = -0.17), which stabilizes the ground state of the acyl chloride and reduces its electrophilicity. In contrast, the meta-methyl group in 3-methylbenzoyl chloride cannot donate electrons via resonance to the carbonyl carbon, exerting only a weak inductive effect (σ_m = -0.07). Consequently, 3-methylbenzoyl chloride maintains a higher partial positive charge on the carbonyl carbon, resulting in faster nucleophilic acyl substitution rates compared to the para-isomer[1].

Evidence DimensionCarbonyl electrophilicity (Hammett σ constant)
Target Compound Dataσ_m = -0.07 (weaker electron donation, higher reactivity)
Comparator Or Baseline4-Methylbenzoyl chloride: σ_p = -0.17 (stronger electron donation, lower reactivity)
Quantified DifferenceΔσ = 0.10, correlating to faster acylation kinetics for the meta-isomer
ConditionsNucleophilic acyl substitution (e.g., amidation, esterification)

Faster reaction kinetics allow for shorter batch times and lower energy inputs during industrial esterification and amidation processes.

Steric Accessibility in Bulky Aminations vs. Ortho-Isomer

The spatial position of the methyl group critically impacts process yields when reacting with bulky nucleophiles. 2-Methylbenzoyl chloride (ortho-isomer) places the methyl group in direct steric conflict with the approaching nucleophile and the forming tetrahedral intermediate, drastically reducing the reaction rate and requiring elevated temperatures. 3-Methylbenzoyl chloride (meta-isomer) projects the methyl group away from the reaction center, offering an unhindered trajectory for nucleophilic attack. This steric freedom is essential for achieving near-quantitative yields (e.g., >97%) under mild conditions when synthesizing sterically demanding amides like N,N-diethyl-m-toluamide (DEET)[1].

Evidence DimensionSteric hindrance during amidation
Target Compound DataUnhindered nucleophilic attack trajectory (>97% yield with diethylamine)
Comparator Or Baseline2-Methylbenzoyl chloride (severe steric blocking by ortho-methyl group)
Quantified DifferenceNear-quantitative conversion for meta-isomer vs. kinetically retarded conversion for ortho-isomer
ConditionsAmidation with bulky secondary amines (e.g., diethylamine) at 30-55 °C

Ensures high conversion and prevents the buildup of unreacted starting materials when manufacturing sterically complex active ingredients.

Process Efficiency and Atom Economy vs. Free Acid Precursor

In industrial amidation workflows, procuring 3-methylbenzoyl chloride directly bypasses the resource-intensive activation of 3-methylbenzoic acid. Using the pre-formed acid chloride enables direct coupling with amines under aqueous caustic (Schotten-Baumann) conditions, achieving up to 97.5% yield without requiring organic solvents. Conversely, utilizing the free acid requires stoichiometric addition of hazardous reagents like thionyl chloride or expensive coupling agents (e.g., DCC), which increases cycle times, generates corrosive byproducts (SO2, HCl), and necessitates complex solvent recovery systems [1].

Evidence DimensionProcess atom economy and reagent requirements
Target Compound DataDirect aqueous amidation (97.5% yield, solvent-free)
Comparator Or Baseline3-Methylbenzoic acid (requires SOCl2 or organic coupling agents)
Quantified DifferenceElimination of halogenating agents and organic solvents
ConditionsIndustrial-scale amidation (e.g., DEET synthesis)

Procuring the activated acid chloride streamlines manufacturing workflows, reduces corrosive byproducts, and lowers overall production costs.

Regiospecificity for Active Ingredient Efficacy

For the formulation of insect repellents, the biological efficacy of the final product is strictly dependent on the meta-substitution pattern. 3-Methylbenzoyl chloride is the exclusive precursor that yields N,N-diethyl-m-toluamide (DEET), a compound with optimal binding affinity to insect olfactory receptors. If 2-methylbenzoyl chloride or 4-methylbenzoyl chloride were substituted in the supply chain, the resulting ortho- or para-toluamides would exhibit drastically inferior repellent activity, rendering the final commercial product ineffective and non-compliant with efficacy standards [1].

Evidence DimensionDownstream biological efficacy
Target Compound DataYields active DEET (highly effective repellent)
Comparator Or BaselineOrtho- or para-toluoyl chlorides (yield inactive/inferior analogs)
Quantified DifferenceBinary functional difference (commercially viable vs. ineffective formulation)
ConditionsEnd-use application in insect repellent formulations

Strict procurement of the 3-methyl isomer is a non-negotiable regulatory and functional requirement for DEET manufacturers.

Industrial Synthesis of N,N-Diethyl-m-toluamide (DEET)

Where 3-methylbenzoyl chloride is the exact and only choice for large-scale, solvent-free aqueous caustic amidation to produce high-purity insect repellents, leveraging its unhindered steric profile to achieve >97% yields [1].

Manufacturing of Pharmaceutical Intermediates

Where this compound is the optimal precursor for synthesizing N-benzoylindazole derivatives and human neutrophil elastase (HNE) inhibitors, benefiting from its high carbonyl electrophilicity compared to para-substituted analogs [2].

Regiospecific Cross-Coupling in Materials Science

Where the compound is selected for palladium-catalyzed sequential acylation/cyanation to yield 2-cyanoaryl ketones, providing superior yields compared to sterically hindered ortho-substituted benzoyl chlorides [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

154.0185425 g/mol

Monoisotopic Mass

154.0185425 g/mol

Boiling Point

219.5 °C

Heavy Atom Count

10

Appearance

Solid powder

Melting Point

-23.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W2VJW4350K

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (80.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1711-06-4

Wikipedia

M-toluoyl chloride

General Manufacturing Information

Benzoyl chloride, 3-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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